[(1-ethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine
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Overview
Description
[(1-ethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine is a complex organic compound that features both a pyrazole and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the ethyl group at the 1-position. The morpholine ring is then attached via a propyl linker. Key reagents often include ethylhydrazine, 1,3-diketones, and morpholine, with reaction conditions involving reflux in solvents like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Catalysts and automated systems are often employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles or morpholines.
Scientific Research Applications
[(1-ethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine involves its interaction with specific molecular targets. In medicinal applications, it may bind to receptors or enzymes, modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- [(1-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine
- [(1-ethyl-1H-pyrazol-4-yl)methyl][3-(piperidin-4-yl)propyl]amine
Uniqueness
[(1-ethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine is unique due to the combination of the pyrazole and morpholine rings, which confer specific chemical and biological properties. This dual-ring structure allows for versatile interactions in both chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H24N4O |
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Molecular Weight |
252.36 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C13H24N4O/c1-2-17-12-13(11-15-17)10-14-4-3-5-16-6-8-18-9-7-16/h11-12,14H,2-10H2,1H3 |
InChI Key |
LPEVHJGATLVJQO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCCCN2CCOCC2 |
Origin of Product |
United States |
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